5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Overview
Description
5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with α-haloketones in the presence of a base, leading to the formation of the oxazolo[5,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo[5,4-d]pyrimidine derivatives such as:
- 5-Ethyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
- 5-Methyl-2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidine
Uniqueness
5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
88584-15-0 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-methyl-2-phenyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9N3O2/c1-7-13-10(16)9-12(14-7)17-11(15-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16) |
InChI Key |
HKOSPKUDJAFFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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